Chromatographic Separation
Cyclopentenosine exhibits a distinct migration pattern on thin layer chromatography (TLC) relative to other elastin crosslinks, enabling its unequivocal identification and separation from complex hydrolysates [1][2].
| Evidence Dimension | Relative TLC migration rate |
|---|---|
| Target Compound Data | Cyclopentenosine migration intermediate between lysinonorleucine and desmosine |
| Comparator Or Baseline | Lysinonorleucine (faster migration) and Desmosine (slower migration) |
| Quantified Difference | Migration rate: Lysinonorleucine > Cyclopentenosine > Desmosine |
| Conditions | Thin layer chromatography of bovine aorta elastin acid hydrolysate [1] |
Why This Matters
This distinct chromatographic profile provides a verifiable method for selective detection and quantification of Cyclopentenosine in elastin hydrolysates, ensuring accurate compositional analysis without interference from other crosslinks.
- [1] Nakamura F, Yamazaki K, Suyama K. Isolation and structural characterization of a new crosslinking amino acid, cyclopentenosine, from the acid hydrolysate of elastin. Biochem Biophys Res Commun. 1992 Aug 14;186(3):1533-8. doi: 10.1016/s0006-291x(05)81581-5. PMID: 1510679. View Source
- [2] Isolation and structural characterization of a new crosslinking amino acid, cyclopentenosine, from the acid hydrolysate of elastin. ScienceDirect. 2005. https://www.sciencedirect.com/science/article/abs/pii/S0006291X05815815. View Source
